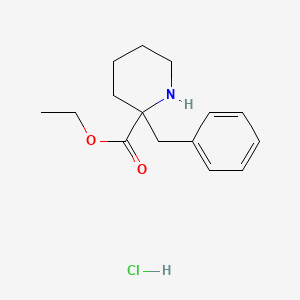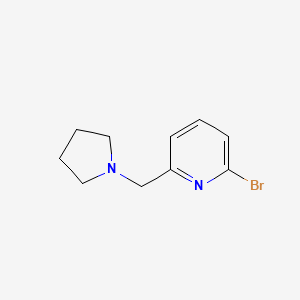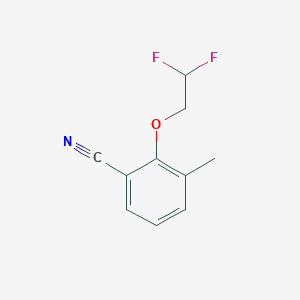
3-(3-Fluoro-4-methylphenoxy)propan-1-amine
Descripción general
Descripción
3-(3-Fluoro-4-methylphenoxy)propan-1-amine is a chemical compound with the molecular formula C10H14FNO. It is known for its versatile applications in scientific research, particularly in the fields of drug development and organic synthesis. The compound features a fluorine atom, which often imparts unique properties to organic molecules, making them valuable in various applications .
Aplicaciones Científicas De Investigación
3-(3-Fluoro-4-methylphenoxy)propan-1-amine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules for various purposes.
Biology: The compound is used in biochemical studies to investigate the effects of fluorine-containing compounds on biological systems.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound’s unique properties make it valuable in industrial applications, such as the production of specialty chemicals.
Métodos De Preparación
The synthesis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine typically involves the reaction of 3-fluoro-4-methylphenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bearing the chlorine atom, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-(3-Fluoro-4-methylphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-(3-Fluoro-4-methylphenoxy)propan-1-amine can be compared with other similar compounds, such as:
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: This compound also contains a fluorine atom and exhibits similar properties, but with different substituents that may alter its chemical behavior.
3-(4-Methoxyphenoxy)propan-1-amine: This compound lacks the fluorine atom, which can significantly affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
3-(3-fluoro-4-methylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-8-3-4-9(7-10(8)11)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCTXZQUAPKMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine](/img/structure/B1411795.png)
![1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid](/img/structure/B1411797.png)
![N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine](/img/structure/B1411798.png)



![2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B1411806.png)

![tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate](/img/structure/B1411808.png)





